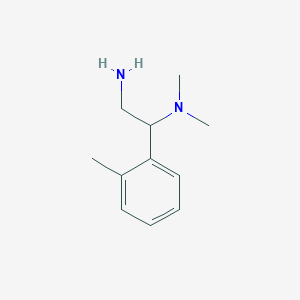

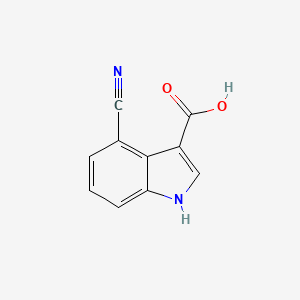

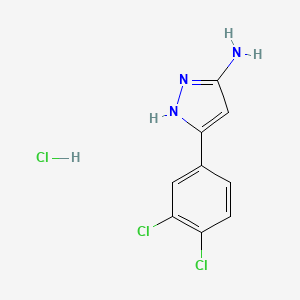

![molecular formula C13H10ClN3 B1283964 1-苄基-4-氯-1H-咪唑并[4,5-c]吡啶 CAS No. 120537-43-1](/img/structure/B1283964.png)

1-苄基-4-氯-1H-咪唑并[4,5-c]吡啶

描述

1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazo[4,5-c]pyridines, which are heterocyclic aromatic organic compounds. These compounds contain a fused imidazole and pyridine ring system and are known for their diverse biological activities and potential use in medicinal chemistry. The specific substitution pattern of the benzyl group and the chlorine atom on the imidazo[4,5-c]pyridine core can influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives can be achieved through various methods. One approach involves the functionalization reactions of related compounds, such as the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, which can lead to the formation of imidazo[4,5-b]pyridine derivatives . Another method includes a one-pot synthesis from benzyl halides or benzyl tosylates with 2-aminopyridines and isocyanides to afford imidazo[1,2-a]pyridines . Although these methods do not directly describe the synthesis of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the structural and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed using XRD, IR, and Raman studies, supported by DFT quantum chemical calculations. These studies reveal that the compound crystallizes in the non-centrosymmetric orthorhombic space group and forms hydrogen-bonded chains . The presence of substituents such as a benzyl group and a chlorine atom would likely influence the molecular conformation and intermolecular interactions of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine.

Chemical Reactions Analysis

Imidazo[4,5-c]pyridine derivatives can undergo various chemical reactions due to the reactive nature of the imidazole and pyridine rings. The reactivity can be further modified by substituents on the rings. For example, the presence of a benzyl group can facilitate reactions such as N-alkylation, as seen in the synthesis of related benzimidazole derivatives . The chlorine atom on the imidazo[4,5-c]pyridine ring can act as a reactive site for nucleophilic substitution reactions, potentially leading to a wide range of further functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives are influenced by their molecular structure. The planarity of the fused ring system and the nature of the substituents affect the compound's crystallinity, melting point, solubility, and stability. For instance, the 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivative exhibits a non-coplanar arrangement between the phenyl ring and the fused ring system, which could affect its physical properties . The presence of a chlorine atom could enhance the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties. Additionally, the vibrational properties of the imidazopyridine skeleton, as identified through spectroscopic analysis, are unique and can be used to characterize such compounds .

科学研究应用

合成方法:1H-苯并咪唑、1H-咪唑并[4,5-b]吡啶和 1H-咪唑并[4,5-c]-吡啶使用不同的反应物和方法合成。一项研究描述了通过未分离的 N-(1-氯-烷基)吡啶氯化物与各种二胺反应合成这些化合物 (Eynde 等,2010)。

化合物形成过程:另一项研究详细介绍了通过 1-苄基-4-硝基-1H-咪唑的氢的替代亲核取代过程形成新的咪唑并[4,5-b]吡啶-5-酮 (Vanelle 等,2004)。

功能化反应:对 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸和酸氯化物与 2,3-二氨基吡啶的功能化反应的研究揭示了不同产物的形成,包括 3H-咪唑并[4,5-b]吡啶衍生物 (Yıldırım 等,2005)。

光物理研究:咪唑并[1,5-a]吡啶衍生物因其光物理性质而被研究,使其适合作为细胞膜探针。这项研究涉及合成咪唑并[1,5-a]吡啶基荧光团并研究它们与脂质体作为人工膜模型的相互作用 (Renno 等,2022)。

生物活性:一项专注于合成在 3 位取代的新型咪唑并[1,2-a]吡啶作为潜在抗溃疡剂的研究提供了对其潜在药用价值的见解 (Starrett 等,1989)。

放射化学:合成取代的 [123I]咪唑并[1,2-α]吡啶作为使用 SPECT 研究外周苯二氮卓受体的潜在探针是另一个重要的应用。这些化合物被合成作为受体的强亲和力配体 (Katsifis 等,2000)。

抗病毒应用:具有针对猪瘟病毒和丙型肝炎病毒活性的取代的 5-苄基-2-苯基-5H-咪唑并[4,5-c]吡啶的开发凸显了它们的潜在抗病毒应用 (Puerstinger 等,2007)。

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a variety of targets, including gaba a receptors .

Mode of Action

Imidazole-containing compounds are known to modulate the activity of their targets, often acting as positive allosteric modulators . This means they enhance the activity of their targets when these targets are activated by their respective ligands.

Biochemical Pathways

Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, some imidazole-containing compounds have been found to activate the NF-kappaB pathway through the process of phosphorylation .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 2437 , which may influence its absorption and distribution.

Result of Action

Imidazole-containing compounds are known to have a broad range of effects, including influencing the activity of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

生化分析

Biochemical Properties

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly due to its structural resemblance to purines. This resemblance allows it to interact with enzymes, proteins, and other biomolecules that are typically involved in purine metabolism. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it can influence the activity of proton pumps and aromatase enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can modulate neurotransmission, affecting neuronal cell function . Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Studies have also indicated its potential role in inhibiting the growth of cancerous cells by interfering with specific signaling pathways essential for cell proliferation .

Molecular Mechanism

At the molecular level, 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its binding to GABA A receptors enhances their activity, resulting in increased neurotransmission . Additionally, it can inhibit the activity of proton pumps and aromatase enzymes, thereby affecting cellular metabolism . These interactions often lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine vary with different dosages. At lower doses, the compound has been shown to modulate neurotransmission and metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and gene expression . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is involved in several metabolic pathways, primarily due to its structural similarity to purines. It interacts with enzymes such as proton pumps and aromatase, influencing metabolic flux and metabolite levels . These interactions can lead to alterations in the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently transported to its target sites, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues is influenced by its binding affinity to various cellular components, leading to its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cell membrane is essential for its interaction with GABA A receptors, while its presence in the cytoplasm allows it to interact with metabolic enzymes . These localization patterns are critical for the compound’s overall biochemical and pharmacological effects.

属性

IUPAC Name |

1-benzyl-4-chloroimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJCQBUYLDPQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557283 | |

| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120537-43-1 | |

| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

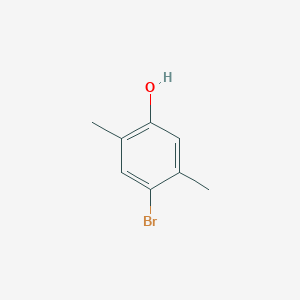

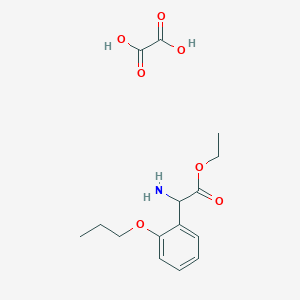

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

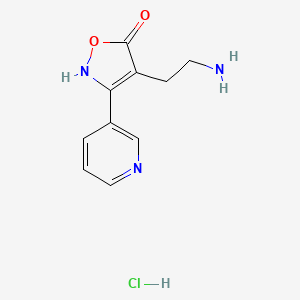

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)